1-Chloro-3-(sulfinylamino)benzene
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Overview
Description
1-Chloro-3-(sulfinylamino)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-(sulfinylamino)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Chloro-3-nitrobenzene: Similar structure but with a nitro group instead of a sulfinylamino group.
1-Chloro-3-aminobenzene: Contains an amino group instead of a sulfinylamino group.
1-Chloro-3-sulfonylbenzene: Features a sulfonyl group instead of a sulfinylamino group.
Properties
IUPAC Name |
1-chloro-3-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHPIMLPFGUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935937 |
Source
|
Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-82-8 |
Source
|
Record name | Benzenamine, 3-chloro-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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